

# Application Note: Measuring CFTR Function with Cavosonstat using the Ussing Chamber Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only.

#### Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. The most common mutation, F508del, leads to a misfolded protein that is prematurely degraded and does not reach the cell surface. **Cavosonstat** (formerly N91115) is an experimental drug that acts as a stabilizer of the CFTR protein. Its mechanism of action involves the inhibition of S-nitrosoglutathione reductase (GSNOR).[1][2] This inhibition leads to an increase in S-nitrosoglutathione (GSNO), which is believed to modify chaperone proteins involved in CFTR degradation, thereby increasing the stability of the CFTR protein at the plasma membrane.[1] The Ussing chamber is a gold-standard technique for studying epithelial ion transport in vitro and is an ideal system for assessing the function of CFTR and the efficacy of CFTR modulators like **Cavosonstat**.[3][4] This application note provides a detailed protocol for utilizing the Ussing chamber assay to measure the effect of **Cavosonstat** on CFTR function in a human bronchial epithelial cell line homozygous for the F508del mutation.

### **Principle of the Assay**

The Ussing chamber allows for the measurement of short-circuit current (Isc) across an epithelial monolayer. The Isc is the current required to nullify the potential difference across the epithelium and is a direct measure of net ion transport. In the context of CFTR function, an



increase in chloride secretion, stimulated by a CFTR activator like forskolin, results in a measurable increase in Isc. The subsequent inhibition of this current by a specific CFTR inhibitor, such as CFTRinh-172, confirms that the measured current is indeed mediated by CFTR. By pre-incubating the cells with **Cavosonstat**, it is possible to assess its ability to stabilize and enhance the function of mutant CFTR, which would be reflected as a greater forskolin-stimulated, CFTRinh-172-inhibited Isc compared to untreated cells.

**Materials and Reagents** 

| Material/Reagent                | Supplier                | Catalog No.  |
|---------------------------------|-------------------------|--------------|
| CFBE41o- cell line              | ATCC                    | CRL-2777     |
| Transwell permeable supports    | Corning                 | 3413         |
| Ussing Chamber System           | Physiologic Instruments | P2300        |
| Voltage-Clamp Amplifier         | Physiologic Instruments | VCC MC8      |
| Cavosonstat (N91115)            | TargetMol               | T26955       |
| Forskolin                       | Sigma-Aldrich           | F6886        |
| CFTRinh-172                     | Sigma-Aldrich           | C2992        |
| Amiloride hydrochloride hydrate | Sigma-Aldrich           | A7410        |
| Dimethyl sulfoxide (DMSO)       | Sigma-Aldrich           | D8418        |
| Ringer's Solution               | In-house preparation    | See Protocol |

## **Experimental Protocols Cell Culture**

The CFBE41o- cell line, a human bronchial epithelial cell line homozygous for the F508del CFTR mutation, is a suitable in vitro model.

• Culture CFBE41o- cells in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.



- Seed the cells onto Transwell permeable supports at a density of 2.5 x 10<sup>5</sup> cells/cm<sup>2</sup>.
- Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
- Allow the cells to form a confluent and polarized monolayer, which typically takes 7-10 days.
   The transepithelial electrical resistance (TEER) should be monitored to assess monolayer integrity.

### **Ussing Chamber Assay Protocol**

- Pre-incubation with Cavosonstat:
  - Prepare stock solutions of **Cavosonstat** in DMSO. A 10 mM stock is recommended.
  - Dilute the Cavosonstat stock solution in cell culture medium to the desired final concentrations. Based on the in vitro IC50 of other GSNOR inhibitors, a concentration range of 1-10 μM is a reasonable starting point.
  - Replace the medium in both the apical and basolateral compartments of the Transwell inserts with the medium containing Cavosonstat or a vehicle control (DMSO at a final concentration not exceeding 0.1%).
  - Incubate the cells for 24-48 hours at 37°C to allow for the stabilization of the CFTR protein. A 24-hour pre-incubation is a common starting point for CFTR modulators.[5]
- Ussing Chamber Setup:
  - Prepare fresh Ringer's solution containing (in mM): 115 NaCl, 25 NaHCO<sub>3</sub>, 2.4 KH<sub>2</sub>PO<sub>4</sub>,
     1.24 K<sub>2</sub>HPO<sub>4</sub>, 1.2 CaCl<sub>2</sub>, 1.2 MgCl<sub>2</sub>, and 10 D-glucose.
  - Warm the Ringer's solution to 37°C and continuously bubble with 95% O<sub>2</sub>/5% CO<sub>2</sub> to maintain a pH of 7.4.
  - Mount the Transwell inserts containing the cell monolayers into the Ussing chambers.
  - Fill both the apical and basolateral chambers with the pre-warmed and gassed Ringer's solution.



- Short-Circuit Current Measurement:
  - Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.
  - $\circ$  Inhibit ENaC: Add amiloride to the apical chamber to a final concentration of 10-100  $\mu$ M to block the epithelial sodium channel (ENaC) and isolate the chloride current.
  - Activate CFTR: Once the Isc stabilizes after amiloride addition, add forskolin to both the apical and basolateral chambers to a final concentration of 10-20 μM to activate CFTR.
  - Inhibit CFTR: After the forskolin-stimulated Isc reaches a peak and stabilizes, add
     CFTRinh-172 to the apical chamber to a final concentration of 10-20 μM to specifically inhibit CFTR-mediated chloride secretion.
  - Record the Isc throughout the experiment. The change in Isc in response to forskolin and CFTRinh-172 is used to quantify CFTR function.

### **Data Presentation**

The primary endpoint of this assay is the change in short-circuit current ( $\Delta$ Isc) in response to the CFTR activator and inhibitor. The data should be summarized in a table for clear comparison between the different treatment groups.

| Treatment<br>Group        | Baseline Isc<br>(µA/cm²) | Amiloride-<br>inhibited Isc<br>(μΑ/cm²) | Forskolin-<br>stimulated<br>Δlsc (μΑ/cm²) | CFTRinh-172-<br>inhibited Δlsc<br>(μΑ/cm²) |
|---------------------------|--------------------------|-----------------------------------------|-------------------------------------------|--------------------------------------------|
| Vehicle Control<br>(DMSO) |                          |                                         |                                           |                                            |
| Cavosonstat (1<br>μΜ)     |                          |                                         |                                           |                                            |
| Cavosonstat (5<br>μΜ)     | _                        |                                         |                                           |                                            |
| Cavosonstat (10<br>μM)    |                          |                                         |                                           |                                            |



- Forskolin-stimulated ΔIsc: Calculated as the peak Isc after forskolin addition minus the Isc after amiloride addition.
- CFTRinh-172-inhibited ΔIsc: Calculated as the Isc after forskolin addition minus the Isc after
   CFTRinh-172 addition. This value represents the specific CFTR-mediated current.

# Mandatory Visualizations Signaling Pathway of Cavosonstat Action



Click to download full resolution via product page

Caption: Mechanism of action of Cavosonstat on CFTR.

### **Experimental Workflow for Ussing Chamber Assay**





Click to download full resolution via product page

Caption: Ussing chamber experimental workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSNOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Paracellular Transport through Healthy and Cystic Fibrosis Bronchial Epithelial Cell Lines
   Do We Have a Proper Model? PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Measuring CFTR Function with Cavosonstat using the Ussing Chamber Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606496#ussing-chamber-assay-to-measure-cftr-function-with-cavosonstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com